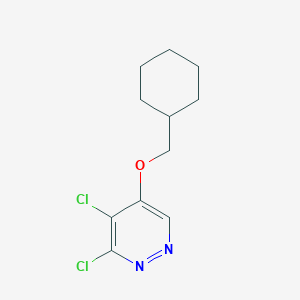![molecular formula C14H20N2O3 B11854879 7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione CAS No. 15025-45-3](/img/structure/B11854879.png)
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-7,15-diazadispiro[5252]hexadec-1-ene-8,16-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include cyclization reactions, where the formation of the spirocyclic structure is a key step. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process. Industrial production also emphasizes the importance of safety measures and environmental considerations, ensuring that the manufacturing process adheres to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may result in the formation of new functional groups.
Reduction: Reduction reactions can lead to the conversion of certain functional groups within the compound, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as solvent choice, temperature, and pH are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s pharmacological properties are investigated for potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione analogs: Compounds with similar spirocyclic structures but different functional groups.
Spirocyclic ketones: Compounds with similar spirocyclic frameworks but different substituents.
Diazadispiro compounds: Compounds with similar diazadispiro structures but varying ring sizes and functional groups.
Uniqueness
This compound stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
15025-45-3 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
8-hydroxy-8,16-diazadispiro[5.2.59.26]hexadec-13-ene-7,15-dione |
InChI |
InChI=1S/C14H20N2O3/c17-11-14(9-5-2-6-10-14)16(19)12(18)13(15-11)7-3-1-4-8-13/h5,9,19H,1-4,6-8,10H2,(H,15,17) |
InChI Key |
DSNYXBNMMRQGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C3(CCCC=C3)C(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
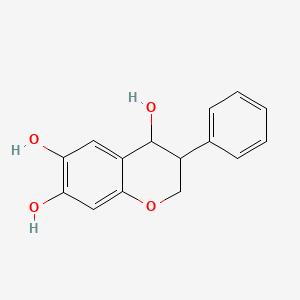
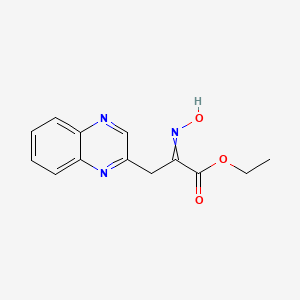
![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)
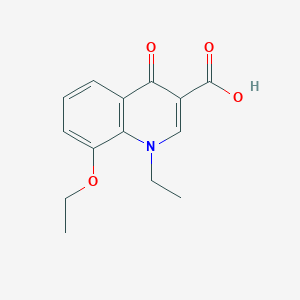
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)
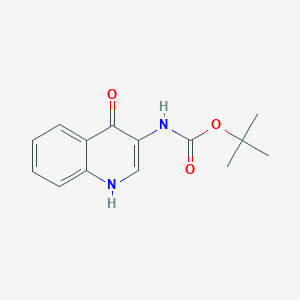

amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)

